

# Core Mechanism of Action: Inhibition of NLRP3 Inflammasome

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## Compound of Interest

Compound Name: *Reynosin*

Cat. No.: *B1680571*

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The primary mechanism of action of **Reynosin** is the suppression of neuroinflammation through the inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing-3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, leading to inflammation.

**Reynosin** exerts its inhibitory effect on the NLRP3 inflammasome through a multi-faceted approach:

- **Reduction of Pro-inflammatory Cytokines:** **Reynosin** has been shown to effectively decrease the expression of interleukin-1 beta (IL-1 $\beta$ ) and interleukin-18 (IL-18) at both the mRNA and protein levels in microglial cells.[1]
- **Inhibition of NLRP3 Inflammasome Activation:** The compound directly inhibits the activation of the NLRP3 inflammasome. This is evidenced by reduced transcription of NLRP3 and caspase-1, diminished NLRP3 protein expression, inhibition of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization, and decreased caspase-1 self-cleavage.[1]
- **Suppression of NADPH Oxidase Activity:** **Reynosin** curtails the activation of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.[1] This is a key upstream regulator of NLRP3 inflammasome activation. The inhibition is demonstrated by reduced NADP<sup>+</sup> and NADPH levels, downregulation of gp91phox mRNA and protein expression, and suppression of p47phox expression and its translocation to the cell membrane.[1]

## Additional Anti-inflammatory and Protective Effects

Beyond its primary action on the NLRP3 inflammasome, **Reynosin** exhibits a broader range of anti-inflammatory and protective activities:

- **Inhibition of CINC-1 Induction:** **Reynosin** demonstrates a dose-dependent inhibition of cytokine-induced neutrophil chemoattractant-1 (CINC-1) induction in lipopolysaccharide (LPS)-stimulated rat kidney epithelioid NRK-52E cells.[\[4\]](#)
- **Hepatoprotective Effects:** In animal models, **Reynosin** has shown protective effects against liver damage by inhibiting apoptosis in hepatocytes. This is associated with an increase in Bcl-2 and Bcl-XL mRNA levels and a decrease in Bax mRNA levels.[\[5\]](#)
- **Neuroprotective Effects:** **Reynosin** protects against dopamine-induced neuronal cell death. This neuroprotective effect is linked to the up-regulation of E6-associated protein and the down-regulation of  $\alpha$ -synuclein protein expression.[\[5\]](#)
- **Inhibition of Nitric Oxide Production:** **Reynosin** has been found to inhibit the production of nitric oxide (NO) in LPS-activated murine macrophages.[\[5\]](#)

## Quantitative Data Summary

Parameter	Model System	Effect	Concentration/ Dose	Reference
CINC-1 Induction	LPS-stimulated NRK-52E cells	50% inhibitory effect (IC50)	~1 $\mu$ M	<a href="#">[4]</a>
Anti- mycobactericidal Activity	Mycobacterium tuberculosis (H37Rv, 366- 2009, 104-2010 strains)	Minimal Bactericidal Concentration (MBC)	128 $\mu$ g/mL	<a href="#">[5]</a>
Anti- mycobactericidal Activity	Mycobacterium tuberculosis (H37Rv, 104- 2010, 63-2009, 366-2009, 430- 2010 strains)	Minimal Inhibitory Concentration (MIC)	64-128 $\mu$ g/mL	<a href="#">[5]</a>
Nitric Oxide Production	LPS-activated murine macrophages	IC50 for NO release (for a related compound)	0.8 $\mu$ M	<a href="#">[5]</a>
Cytotoxicity	KB cancer cell line	IC50	2.7 $\mu$ g/mL	<a href="#">[5]</a>

## Experimental Protocols

### In Vitro Microglial Inflammation Assay

- Cell Line: BV-2 microglial cells.
- Treatment: Lipopolysaccharide (LPS) to induce inflammation, followed by treatment with **Reynosin**.
- Analysis:

- CD11b Expression: Measured by flow cytometry or immunofluorescence to assess microglial activation.
- Cytokine mRNA Levels (IL-1 $\beta$ , IL-18): Quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
- Cytokine Protein Levels (IL-1 $\beta$ , IL-18): Measured using enzyme-linked immunosorbent assay (ELISA).<sup>[1]</sup>

#### In Vivo Neuroinflammation Mouse Model

- Animal Model: Mice treated with lipopolysaccharide (LPS) to induce systemic inflammation.
- Treatment: Administration of **Reynosin**.
- Analysis:
  - Immunohistochemistry: Staining of brain tissue for Iba-1 to quantify the number and assess the morphology of microglia.
  - Cytokine Expression (IL-1 $\beta$ , IL-18): Measured in brain tissue homogenates by ELISA or RT-qPCR.<sup>[1]</sup>

#### NLRP3 Inflammasome Activation Assay

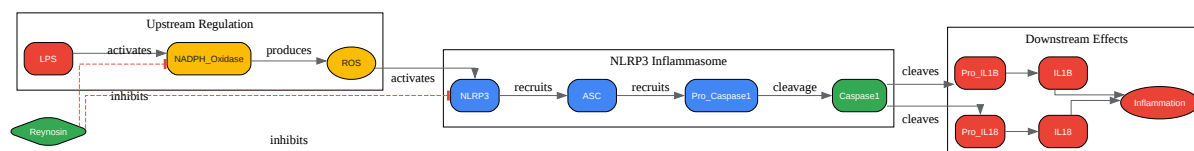
- Cell Line: BV-2 microglial cells or primary microglia.
- Treatment: Priming with LPS followed by an NLRP3 activator (e.g., ATP or nigericin) in the presence or absence of **Reynosin**.
- Analysis:
  - Western Blot: To measure the protein levels of NLRP3, pro-caspase-1, and cleaved caspase-1.
  - ASC Oligomerization: Assessed by cross-linking ASC monomers followed by western blotting to detect oligomers.

- Caspase-1 Activity: Measured using a fluorometric activity assay.[1]

### NADPH Oxidase Activity Assay

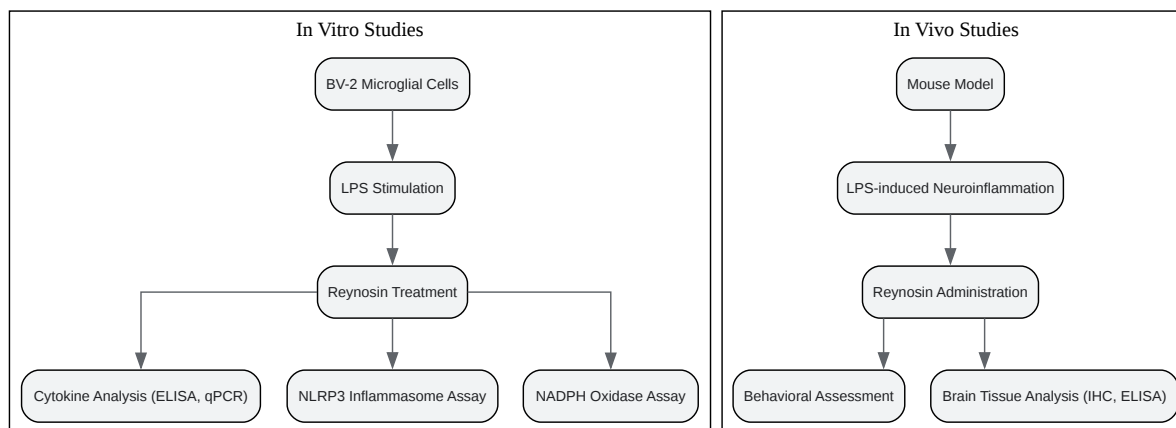
- Cell Line: BV-2 microglial cells.
- Treatment: Stimulation with an appropriate agonist (e.g., LPS) with or without **Reynosin**.
- Analysis:
  - NADP<sup>+</sup>/NADPH Levels: Measured using a colorimetric or fluorometric assay kit.
  - gp91phox and p47phox Expression: Quantified at the mRNA level by RT-qPCR and at the protein level by western blot.
  - p47phox Translocation: Assessed by subcellular fractionation (separating membrane and cytosolic fractions) followed by western blotting for p47phox.[1]

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Reynosin's** inhibition of the NLRP3 inflammasome pathway.



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Caption: Workflow for in vitro and in vivo evaluation of **Reynosin**.

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